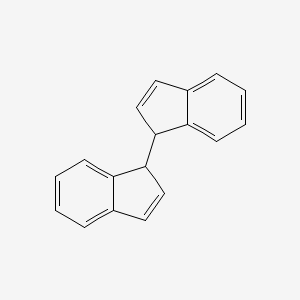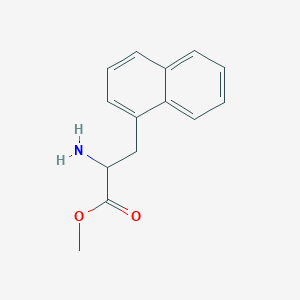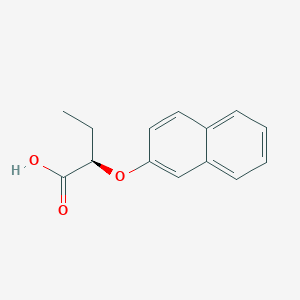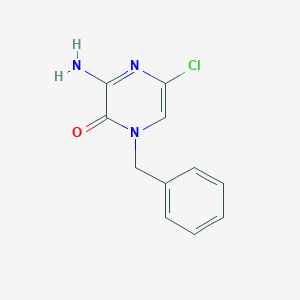
1,1'-Bi-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bi-1H-indene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two indene units connected at the 1-position, forming a dimeric structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-indene can be synthesized through several methods. One common approach involves the coupling of indene derivatives. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst can yield indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes in hot toluene .
Industrial Production Methods: Industrial production of 1,1’-Bi-1H-indene typically involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Commonly used catalysts include rhodium, ruthenium, and nickel complexes.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Bi-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,1’-Bi-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,1’-Bi-1H-indene and its derivatives depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and organic electronics.
Indanone: Commonly associated with the design of biologically active compounds.
Indene: A simpler analog that serves as a precursor for more complex derivatives.
Uniqueness: 1,1’-Bi-1H-indene is unique due to its dimeric structure, which imparts distinct electronic and steric properties compared to its monomeric counterparts. This uniqueness makes it valuable in the design of novel materials and in the study of polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
2177-49-3 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1-(1H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |
Clave InChI |
VZAVVHRVOIITHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C=CC2=C1)C3C=CC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)


![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)

![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)


![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)

